molecular formula C13H11BrS B1277920 Benzyl 4-bromophenyl sulfide CAS No. 53136-21-3

Benzyl 4-bromophenyl sulfide

Cat. No. B1277920
CAS RN: 53136-21-3
M. Wt: 279.2 g/mol
InChI Key: XNMPJRAVZAWQMD-UHFFFAOYSA-N
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Description

Benzyl 4-bromophenyl sulfide is a compound that can be synthesized through various chemical reactions involving bromophenyl derivatives and sulfide or sulfoxide groups. The compound is characterized by the presence of a benzyl group attached to a bromophenyl moiety through a sulfide linker.

Synthesis Analysis

The synthesis of benzyl 4-bromophenyl sulfide-related compounds can be achieved through several methods. For instance, a copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide has been developed, leading to the formation of 2-substituted benzo[b]thiophenes . Additionally, a palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides has been reported, which could potentially be applied to the synthesis of benzyl 4-bromophenyl sulfide by choosing appropriate starting materials . Furthermore, reactions of o-halophenyl phenyl sulfoxides with Grignard reagents have been used to generate benzyne intermediates, which could be a step in the synthesis of benzyl 4-bromophenyl sulfide or related structures .

Molecular Structure Analysis

The molecular structure of benzyl 4-bromophenyl sulfide and related compounds can be elucidated using spectroscopic techniques such as NMR and X-ray diffraction analysis. For example, the structure of fluorinated fused benzothiophenes, which are structurally similar to benzyl 4-bromophenyl sulfide, has been confirmed by these methods . Additionally, the molecular structure of 2-(4-bromophenyl)-1-(phenylsulfinyl)naphtho[2,1-b]furan has been determined, showing the orientation of the sulfinyl group and the phenyl ring in relation to the naphthofuran system .

Chemical Reactions Analysis

Benzyl 4-bromophenyl sulfide can undergo various chemical reactions due to the presence of reactive functional groups. The bromophenyl moiety can participate in palladium-catalyzed cross-coupling reactions , while the sulfide linker can be involved in radical cyclization reactions to form benzo-fused ring sulfones . Additionally, the compound could potentially undergo Smiles-type rearrangement and cyclization reactions, as observed in perfluoro(het)aryl ethers and sulfides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 4-bromophenyl sulfide can be inferred from related compounds. For instance, the crystal structure of 2-(4-bromophenyl)-1-(phenylsulfinyl)naphtho[2,1-b]furan reveals non-classical intermolecular hydrogen bonds and aromatic π–π interactions, which could influence the compound's solubility and stability . Quantum mechanical calculations and spectroscopic investigations provide insights into the vibrational frequencies, molecular electrostatic potential, and non-linear optical properties of related compounds, which can be relevant for understanding the properties of benzyl 4-bromophenyl sulfide .

Scientific Research Applications

  • Scientific Field: Chemistry
  • Application Summary: Benzyl 4-bromophenyl sulfide plays a significant role in the synthesis of benzyl sulfides . Benzyl sulfides are important structures of bioactive compounds and are used in various fields such as medicinal chemistry, agrochemistry, and materials science .
  • Methods of Application: The synthesis of benzyl sulfides involves a reaction between phosphinic acid thioesters and benzyl Grignard reagents . This reaction results in an unexpected carbon-sulfur bond formation . The method developed for benzyl sulfides has a wide substrate scope and is applicable for the synthesis of a drug analog .
  • Results or Outcomes: The reaction between phosphinic acid thioesters and benzyl Grignard reagents leads to the formation of benzyl sulfides . This method has a wide substrate scope and has been used for the synthesis of a drug analog .

Safety And Hazards

While specific safety and hazard information for Benzyl 4-bromophenyl sulfide was not found, it’s generally recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest chemical compounds . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

1-benzylsulfanyl-4-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrS/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMPJRAVZAWQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400593
Record name BENZYL 4-BROMOPHENYL SULFIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-bromophenyl sulfide

CAS RN

53136-21-3
Record name BENZYL 4-BROMOPHENYL SULFIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL 4-BROMOPHENYL SULFIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
HF Wilson, DS Tarbell - Journal of the American Chemical Society, 1950 - ACS Publications
… Benzyl 4-bromophenyl sulfide was prepared from the thiophenol by the usualmethod,13 and melted at 64-65 as reported by Taboury,14 instead of 48, as reported by Reid.15 …
Number of citations: 28 pubs.acs.org
YC Jeong, S Choi, YD Hwang, KH Ahn - Tetrahedron letters, 2004 - Elsevier
… Further, in the oxidation of benzyl 4-bromophenyl sulfide, (S)-benzyl 4-bromophenyl sulfoxide, a versatile intermediate for the syntheses of various chiral sulfoxides using a substitution …
Number of citations: 86 www.sciencedirect.com
MAM Capozzi, G Terraneo, G Cavallo, C Cardellicchio - Tetrahedron, 2015 - Elsevier
… of the unsubstituted benzyl phenyl sulfide 9a, 17 to give sulfoxide 9b, 18 that had not been previously oxidised with our protocol, and the oxidation of benzyl 4-bromophenyl sulfide 10a, …
Number of citations: 13 www.sciencedirect.com
L Shiri, H Narimani, M Kazemi - Applied Organometallic …, 2018 - Wiley Online Library
Sulfamic acid immobilized on diethylenetriamine functionalized Fe 3 O 4 nanoparticles (SA‐DETA‐Fe 3 O 4 ) was successfully prepared and characterized by X‐ray diffraction (XRD), …
Number of citations: 40 onlinelibrary.wiley.com
M Kazemi, L Shiri - Mini-Reviews in Organic Chemistry, 2018 - ingentaconnect.com
Catalysis research under bromine is a well-known topic in organic synthesis. However, hazardous and toxic nature of bromine and its negative and deleterious effects on the human …
Number of citations: 30 www.ingentaconnect.com
Q Zhang, H Feng, F Chen, Z He… - The Journal of Organic …, 2021 - ACS Publications
A KOH-promoted unusual deoxidative coupling reaction of β-sulfinyl esters with benzylic trimethylammonium salts to produce thioethers is discovered for the first time. If quaternary …
Number of citations: 15 pubs.acs.org
N Barry, N Brondel, SE Lawrence, AR Maguire - Tetrahedron, 2009 - Elsevier
Efficient synthesis and characterisation of a series of aryl benzyl NH-sulfoximines are described. While N-protected versions of aryl benzyl sulfoximines have been previously described, …
Number of citations: 21 www.sciencedirect.com
R Ghorbani-Vaghei, L Shiri… - Comptes Rendus …, 2014 - Elsevier
A new method is described for the reduction of sulfoxides to sulfides using N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide [TBBDA] in combination with triphenylphosphine. Good to …
Number of citations: 6 www.sciencedirect.com
J Ham, I Yang, H Kang - The Journal of Organic Chemistry, 2004 - ACS Publications
… Benzyl 4-Bromophenyl Sulfide (entry 10). The title compound was prepared from 1,4-dibromobenzene and benzyl bromide. Flash chromatography (eluent: hexane) gave the pure …
Number of citations: 125 pubs.acs.org

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